molecular formula C14H18ClNO6S2 B241787 Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate

Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate

Cat. No. B241787
M. Wt: 395.9 g/mol
InChI Key: ONGCNCKHLUUGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Mechanism of Action

The exact mechanism of action of Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate is its potential use in the development of new drugs. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied.

Future Directions

There are several potential future directions for Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the further study of its mechanism of action and potential toxicity. Additionally, the synthesis of analogs of this compound could lead to the development of more potent and selective drugs. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound could lead to a better understanding of its potential clinical applications.
Conclusion:
Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate is a promising compound with potential applications in the field of medicinal chemistry. Its anti-inflammatory and anti-tumor properties make it a potential candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action, potential toxicity, and clinical applications.

Synthesis Methods

Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate is synthesized through a multistep process that involves the reaction of 4-chlorobenzene sulfonyl chloride with potassium thioacetate to form 4-chlorobenzene thioacetate. This intermediate is then reacted with ethyl glycinate hydrochloride to form the final product, Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate.

Scientific Research Applications

Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate

Molecular Formula

C14H18ClNO6S2

Molecular Weight

395.9 g/mol

IUPAC Name

ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate

InChI

InChI=1S/C14H18ClNO6S2/c1-2-22-14(17)9-16(12-7-8-23(18,19)10-12)24(20,21)13-5-3-11(15)4-6-13/h3-6,12H,2,7-10H2,1H3

InChI Key

ONGCNCKHLUUGQU-UHFFFAOYSA-N

SMILES

CCOC(=O)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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